2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile
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Overview
Description
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile is a heterocyclic compound that contains both pyrazole and nicotinonitrile moieties
Preparation Methods
The synthesis of 2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile typically involves the condensation of pyrazole derivatives with nicotinonitrile under specific conditions. One common method involves the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at elevated temperatures (around 90°C) in ambient air . This method facilitates the formation of the desired product in good yields.
Chemical Reactions Analysis
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include chloro(trimethyl)silane, pyridine, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile can be compared with other similar compounds, such as:
2-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazole: This compound also contains a pyrazole moiety but differs in its substitution pattern and overall structure.
Pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents and functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H13N5 |
---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
2-[(1-benzylpyrazol-4-yl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13N5/c17-9-14-7-4-8-18-16(14)20-15-10-19-21(12-15)11-13-5-2-1-3-6-13/h1-8,10,12H,11H2,(H,18,20) |
InChI Key |
QMAZORCBPGHJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC3=C(C=CC=N3)C#N |
Origin of Product |
United States |
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